molecular formula C9H15ClN2O B6198896 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride CAS No. 2680528-53-2

1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride

Cat. No.: B6198896
CAS No.: 2680528-53-2
M. Wt: 202.7
InChI Key:
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Description

1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride (4-HPC) is a cyclic organic compound commonly used in chemical synthesis. It is a colorless, odorless solid that is highly soluble in water and other solvents. It is a versatile intermediate in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and dyes. 4-HPC is also used in the preparation of heterocyclic compounds, such as imidazolines, imidazolidines, and pyrrolidines.

Mechanism of Action

1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride is a versatile intermediate in the synthesis of many organic compounds. It can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. The mechanism of action of this compound is based on the formation of a Grignard reagent, which is then used to react with a carbonyl compound. The reaction of the Grignard reagent with the carbonyl compound produces the desired product.
Biochemical and Physiological Effects
This compound is used to study the biochemical and physiological effects of various compounds. It can be used to study the effects of drugs, agrochemicals, and other compounds on biological systems. It can also be used to study the effects of various compounds on the metabolism of cells and tissues.

Advantages and Limitations for Lab Experiments

The use of 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride in laboratory experiments has several advantages. It is a highly soluble compound that is relatively inexpensive and easy to obtain. It is also a versatile intermediate in the synthesis of many organic compounds.
However, there are some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound and must be handled carefully to avoid contamination. It is also sensitive to light and air, so it must be stored in a dark, air-tight container.

Future Directions

The use of 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride in scientific research is expected to increase in the future. Potential future applications include the development of new drugs, agrochemicals, and materials. It could also be used to study the effects of various compounds on the metabolism of cells and tissues. Additionally, this compound could be used to develop new synthetic methods and catalysts for organic synthesis. Finally, it could be used to study the effects of various compounds on the environment.

Synthesis Methods

The synthesis of 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride is typically achieved through a Grignard reaction, which involves the reaction of an alkyl halide and magnesium metal in an ether solution. The reaction of the Grignard reagent with a carbonyl compound produces the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being inhibited by oxygen or moisture.

Scientific Research Applications

1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride is used in a wide range of scientific research applications, including the synthesis of new drugs and the study of biochemical and physiological effects. It is also used in the study of organic and inorganic compounds, as well as in the development of new materials. This compound is also used in the analysis of proteins, enzymes, and other macromolecules.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride involves the reaction of 4-hydroxypiperidine with cyclopropanecarbonitrile in the presence of a suitable catalyst and subsequent hydrochloride salt formation.", "Starting Materials": [ "4-hydroxypiperidine", "cyclopropanecarbonitrile", "catalyst", "hydrochloric acid" ], "Reaction": [ "4-hydroxypiperidine is reacted with cyclopropanecarbonitrile in the presence of a suitable catalyst such as triethylamine or potassium carbonate.", "The reaction mixture is stirred at room temperature for several hours until completion.", "The resulting product is then purified by column chromatography to obtain the desired compound.", "The compound is then treated with hydrochloric acid to form the hydrochloride salt of 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile." ] }

2680528-53-2

Molecular Formula

C9H15ClN2O

Molecular Weight

202.7

Purity

95

Origin of Product

United States

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